molecular formula C11H15NO4S3 B2764614 Methyl 2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)thio)acetate CAS No. 1795493-13-8

Methyl 2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2764614
CAS No.: 1795493-13-8
M. Wt: 321.42
InChI Key: AZUWBJHPVJJUJM-UHFFFAOYSA-N
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Description

Methyl 2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid and a suitable halide precursor.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Thioester Formation: The final step involves the formation of the thioester linkage by reacting the sulfonylated intermediate with methyl thioacetate under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)thio)acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Materials Science: Its thiophene ring can be utilized in the development of organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)thio)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as a hydrogen bond acceptor, while the thiophene and pyrrolidine rings can participate in π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((1-(thiophen-2-yl)pyrrolidin-3-yl)thio)acetate: Lacks the sulfonyl group, which may result in different chemical reactivity and biological activity.

    Methyl 2-((1-(phenylsulfonyl)pyrrolidin-3-yl)thio)acetate: Contains a phenyl group instead of a thiophene ring, which can affect its electronic properties and interactions with biological targets.

Uniqueness

Methyl 2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)thio)acetate is unique due to the presence of both a thiophene ring and a sulfonyl group, which confer distinct electronic and steric properties. These features can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.

Properties

IUPAC Name

methyl 2-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S3/c1-16-10(13)8-18-9-4-5-12(7-9)19(14,15)11-3-2-6-17-11/h2-3,6,9H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUWBJHPVJJUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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